1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea is a compound known for its unique chemical structure and properties It features two phenyl rings substituted with trifluoromethyl and fluorine groups, respectively
Preparation Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain organic transformations.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features the 3,5-bis(trifluoromethyl)phenyl motif and is used extensively in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds have shown potent antimicrobial activity against drug-resistant bacteria.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of various compounds, making them more potent and selective in biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C17H12F6N2O
- Molecular Weight : 366.23 g/mol
- CAS Number : 978-65-4
This compound features two trifluoromethyl groups attached to a phenyl ring, which significantly impacts its interaction with biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar urea structures exhibit substantial inhibitory activity against various enzymes. For instance, studies have shown that pyrazolyl-ureas can inhibit human carbonic anhydrase (hCA), which plays a crucial role in physiological processes such as respiration and acid-base balance. The inhibition mechanism typically involves the binding of the urea moiety to the active site of the enzyme, disrupting its catalytic function .
2. Antimicrobial Properties
Compounds structurally related to this compound have demonstrated moderate antimicrobial activity. For example, derivatives tested against bacterial strains such as Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) around 250 μg/mL, indicating potential for development into antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar urea compounds have been documented, particularly in their ability to inhibit pro-inflammatory cytokines like TNFα. In vivo studies suggest that these compounds can significantly reduce inflammation in animal models, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups is critical in enhancing the biological activity of urea derivatives. The following table summarizes key findings regarding the SAR:
Compound Structure | Biological Activity | IC50 (µM) | Remarks |
---|---|---|---|
Urea with CF3 group | hCA Inhibition | 0.004 | High potency against hCA II |
Urea with phenyl ring | Anti-inflammatory | 0.018 | Reduces TNFα production |
Urea without CF3 | Lower activity | >1 | Significantly less effective |
Case Studies
Several studies have explored the biological activity of urea derivatives closely related to this compound:
- D'yachenko et al. (2019) : This study synthesized various adamantyl-containing ureas and evaluated their pharmacological properties, finding that modifications in the urea structure significantly impacted their inhibitory activities against hCA .
- Recent FDA Studies : A review highlighted that compounds containing trifluoromethyl groups have been increasingly recognized for their enhanced potency in drug development. The inclusion of these groups often correlates with improved bioavailability and reduced side effects .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F7N2O/c16-10-1-3-11(4-2-10)23-13(25)24-12-6-8(14(17,18)19)5-9(7-12)15(20,21)22/h1-7H,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZUYWNNHBHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F7N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.